molecular formula C7H11NO4S B2857925 1,1-Dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid CAS No. 2361645-45-4

1,1-Dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid

Cat. No.: B2857925
CAS No.: 2361645-45-4
M. Wt: 205.23
InChI Key: IYCNMCCUCUDUJY-UHFFFAOYSA-N
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Description

1,1-Dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrolidine-thiazole core with a sulfone (1,1-dioxo) group and a carboxylic acid substituent at the 3a position. This compound is marketed as a building block for medicinal chemistry and organic synthesis, with applications in drug discovery and multicomponent reactions . Its structural uniqueness lies in the combination of a sulfur-containing thiazole ring (oxidized to a sulfone) and a pyrrolidine moiety, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c9-6(10)7-2-1-4-8(7)13(11,12)5-3-7/h1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCNMCCUCUDUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCS(=O)(=O)N2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1-Dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid is a heterocyclic compound characterized by its unique structural framework. This compound belongs to the isothiazole family and exhibits diverse biological activities that make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H13NO4S
  • Molecular Weight : 207.26 g/mol

This compound features two reaction centers: an electron-withdrawing group (EWG)-activated methylene group and a carbonyl functionality. These centers are crucial for its biological activity as they allow interaction with various electrophilic and nucleophilic agents.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antioxidant Activity : Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Properties : There is evidence suggesting efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Similar structures have demonstrated the ability to inhibit inflammatory pathways.
  • Antitumor Activity : Some derivatives have shown cytotoxic effects on cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Electrophilic Attack : The methylene group and carbonyl functionalities can undergo nucleophilic attack by biological molecules.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

StudyFindings
Sayed et al. (2019)Identified novel thiazole compounds with significant anti-proliferative activity against HepG-2 liver carcinoma cells.
MDPI Review (2022)Discussed thiazole derivatives' potential as anticonvulsants and their mechanism involving modulation of neurotransmitter systems.
PMC Article (2021)Highlighted the transformation of thiazole compounds leading to enhanced biological activity through structural modifications.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

Pyrrolo-Pyrazole Derivatives
  • Applications: Primarily used in research as a synthetic intermediate.
Pyrrolo-Triazole Derivatives
  • 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid: Core Structure: Pyrrolidine fused with triazole. This compound is stable under standard laboratory conditions and is used in peptide mimetics .
Pyrrolo-Quinazoline Derivatives
  • 4-Methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid (CAS: 863763-60-4):
    • Core Structure : Pyrrolidine fused with quinazoline (a bicyclic system with two nitrogen atoms).
    • Key Differences : The quinazoline core adds aromaticity and rigidity, while the 1,5-dioxo groups increase electrophilicity. Likely explored for kinase inhibition due to structural resemblance to quinazoline-based drugs .

Analogues with Substituent Variations

Methyl-Substituted Pyrrolo-Thiazole
  • 3a-Methyl-1,1-dioxo-hexahydro-1λ⁶-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid: Key Differences: Methyl group at the 3a position instead of carboxylic acid.
Ester Derivatives
  • Pyrrolo[1,2-a]quinazoline-3-carboxylic acid, 1,2,4,5-tetrahydro-2,5-dioxo-, ethyl ester :
    • Key Differences : Ethyl ester replaces the carboxylic acid, increasing lipophilicity. Such derivatives are often prodrugs, designed to enhance oral bioavailability .

Analogues with Sulfur/Oxygen Modifications

  • 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid-1,1-dioxide :
    • Core Structure : Benzothiazine (a benzene-fused thiazine) with a sulfone group.
    • Key Differences : The aromatic benzene ring enhances planar stability, while the sulfone and hydroxy groups contribute to acidity. This compound may exhibit anti-inflammatory properties akin to other sulfone-containing drugs .

Physical Data Comparison :

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound ~245.28 (calculated) Not reported Polar solvents
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid 153.14 Not reported DMSO, ethanol
4-Methyl-pyrrolo-quinazoline derivative ~317.30 (calculated) Not reported Limited data

Q & A

Q. What are the primary synthetic strategies for 1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this fused heterocyclic compound typically involves cyclization reactions to form the pyrrolo-thiazole core. A common approach includes:
  • Stepwise ring closure : Reacting thiol-containing precursors with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
  • Microwave-assisted synthesis : Accelerating reaction kinetics for improved yield and reduced side products .
    Optimization can be achieved via Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce experimental runs while identifying critical parameters .
Key Reaction ParametersOptimal RangeImpact on Yield
Temperature (°C)80–120Maximizes cyclization
Solvent (DMF vs. THF)DMFEnhances solubility
Catalyst (p-TsOH)10 mol%Accelerates kinetics

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Assigns proton environments and heterocyclic connectivity. For example, the thiazole sulfur’s deshielding effect alters adjacent proton chemical shifts .
  • X-ray crystallography : Resolves stereoelectronic effects at the 3a-carboxylic acid position, critical for understanding hydrogen-bonding interactions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects trace impurities (<0.5%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel chemical transformations?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) simulate:
  • Reaction pathways : Identifying transition states for sulfone group (1,1-dioxo) participation in nucleophilic substitutions .
  • Electrostatic potential maps : Highlighting electron-deficient regions (e.g., thiazole ring) for targeted functionalization .
    Coupling computational results with machine learning algorithms (e.g., random forests) prioritizes experimental conditions, reducing trial-and-error approaches by >50% .

Q. What strategies address contradictory data in pharmacological activity studies?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., IC₅₀ variations) may arise from:
  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) using ISO 17025 guidelines.
  • Solubility limitations : Use co-solvents (e.g., DMSO/PBS mixtures) validated via HPLC to ensure compound stability .
    Statistical tools like Bland-Altman analysis quantify inter-lab variability, while meta-analysis reconciles divergent datasets .

Q. How can the compound’s pharmacokinetic properties be improved through structural modification?

  • Methodological Answer : Rational design strategies include:
  • Prodrug derivatization : Esterifying the carboxylic acid group to enhance membrane permeability (e.g., ethyl ester prodrugs show 3x higher Cmax in murine models) .
  • Isosteric replacement : Substituting the thiazole sulfur with selenium to modulate metabolic stability without altering ring geometry .
    Molecular dynamics simulations predict binding affinity changes in target proteins (e.g., COX-2 inhibition) post-modification .

Data-Driven Research Challenges

Q. What analytical methods quantify degradation products under accelerated stability conditions?

  • Methodological Answer : Forced degradation studies (40°C/75% RH for 4 weeks) coupled with:
  • UHPLC-PDA-MS/MS : Identifies oxidation byproducts (e.g., sulfoxide derivatives) and hydrolyzed fragments .
  • Kinetic modeling : Applies the Arrhenius equation to extrapolate shelf-life at 25°C, with Q₁₀ values validated via ANOVA .

Q. How do solvent polarity and pH influence the compound’s tautomeric equilibrium?

  • Methodological Answer : Tautomerism between keto-enol forms is pH-dependent:
  • UV-Vis spectroscopy : Monitors λmax shifts (e.g., 270 nm for keto vs. 310 nm for enol form) in buffered solutions (pH 2–12) .
  • Computational pKa prediction : Tools like MarvinSuite estimate carboxylic acid pKa (~3.5), guiding formulation strategies for ionic state control .

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